N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a benzamide, a tetrazole, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the Dioxidotetrahydrothiophene Moiety: This involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling Reactions: The final step involves coupling the tetrazole and dioxidotetrahydrothiophene intermediates with a benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new pharmaceuticals, particularly due to its tetrazole moiety, which is known for its bioisosteric properties.
Materials Science: The compound’s unique structure could be explored for the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological pathways, especially those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylates. The dioxidotetrahydrothiophene moiety might interact with sulfur-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can be compared with other benzamide derivatives and tetrazole-containing compounds.
Ethyl acetoacetate: Another compound with keto-enol tautomerism and potential for nucleophilic substitution reactions.
Uniqueness
- The combination of a dioxidotetrahydrothiophene moiety with a tetrazole and benzamide is unique and offers a distinct set of chemical properties and potential applications.
- The presence of the dioxidotetrahydrothiophene moiety provides additional reactivity compared to simpler benzamide or tetrazole derivatives.
Properties
Molecular Formula |
C15H19N5O3S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O3S/c1-10(2)20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)16-13-7-8-24(22,23)9-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,21) |
InChI Key |
FTMULRKNCZYGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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